

BIBR 1532: A Non-Competitive Telomerase Inhibitor - A Technical Guide

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Compound of Interest

Compound Name: *Bibr 1532*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **BIBR 1532**, a potent and selective non-competitive inhibitor of telomerase. It details the mechanism of action, chemical properties, and the downstream cellular effects of **BIBR 1532** in various cancer cell lines. This document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Telomerase, a reverse transcriptase that maintains telomere length, is overexpressed in the vast majority of human cancers, making it a compelling target for anticancer drug development. [1] **BIBR 1532** (2-[(E)-3-naphthalen-2-yl-but-2-enoylamino]-benzoic acid) is a synthetic, non-nucleosidic small molecule that has been identified as a highly specific and potent non-competitive inhibitor of telomerase.[2][3] Unlike nucleoside analogs that compete with dNTPs, **BIBR 1532** binds to an allosteric site on the telomerase reverse transcriptase (TERT) subunit, thereby inhibiting its enzymatic activity.[1] This guide serves as a technical resource for researchers and professionals in the field of oncology and drug development, providing in-depth information on the preclinical evaluation of **BIBR 1532**.

Chemical and Physical Properties

BIBR 1532 is an amidobenzoic acid derivative with the following properties:

Property	Value
Molecular Formula	C ₂₁ H ₁₇ NO ₃
Molecular Weight	331.37 g/mol
CAS Number	321674-73-1
Appearance	Crystalline solid
Solubility	Soluble in DMSO

Mechanism of Action

BIBR 1532 functions as a non-competitive inhibitor of telomerase.^[2] Enzyme-kinetic experiments have shown it to be a mixed-type non-competitive inhibitor, suggesting a binding site distinct from those for deoxyribonucleotides and the DNA primer.^[2] Structural studies have revealed that **BIBR 1532** binds to a conserved hydrophobic pocket on the thumb domain of the telomerase reverse transcriptase (TERT) subunit.^[4] This binding interferes with the enzyme's processivity, leading to the inhibition of telomere elongation.^{[2][5]}

The inhibitory action of **BIBR 1532** is highly selective for telomerase, with no significant inhibition of other DNA and RNA polymerases, including HIV reverse transcriptase, at concentrations vastly exceeding its IC₅₀ for telomerase.^{[6][7]}

Quantitative Data

The efficacy of **BIBR 1532** has been evaluated across a range of cancer cell lines. The following tables summarize the key quantitative data regarding its inhibitory concentrations and effects on cell proliferation and telomere length.

Table 1: In Vitro and Cellular IC₅₀ Values of BIBR 1532

Cell Line	Cancer Type	Assay Type	IC50 Value	Reference
Cell-free	-	Telomerase Activity Assay	93 nM - 100 nM	[6][7]
JVM13	Leukemia	Cell Proliferation	52 μ M	[6]
Nalm-1, HL-60, Jurkat	Leukemia	Cell Proliferation	Similar to JVM13	[6]
Primary AML cells	Acute Myeloid Leukemia	Cell Proliferation	56 μ M	[6]
KYSE150 (48h)	Esophageal Squamous Cell Carcinoma	Cell Viability	48.53 μ M	[8]
KYSE410 (48h)	Esophageal Squamous Cell Carcinoma	Cell Viability	39.59 μ M	[8]
KYSE150 (72h)	Esophageal Squamous Cell Carcinoma	Cell Viability	37.22 μ M	[8]
KYSE410 (72h)	Esophageal Squamous Cell Carcinoma	Cell Viability	22.71 μ M	[8]
MCF-7	Breast Cancer	Cell Viability	34.59 μ M	[1]
Breast Cancer Stem Cells	Breast Cancer	Cell Viability	29.91 μ M	[1]

Table 2: Effects of BIBR 1532 on Telomere Length and Cell Proliferation

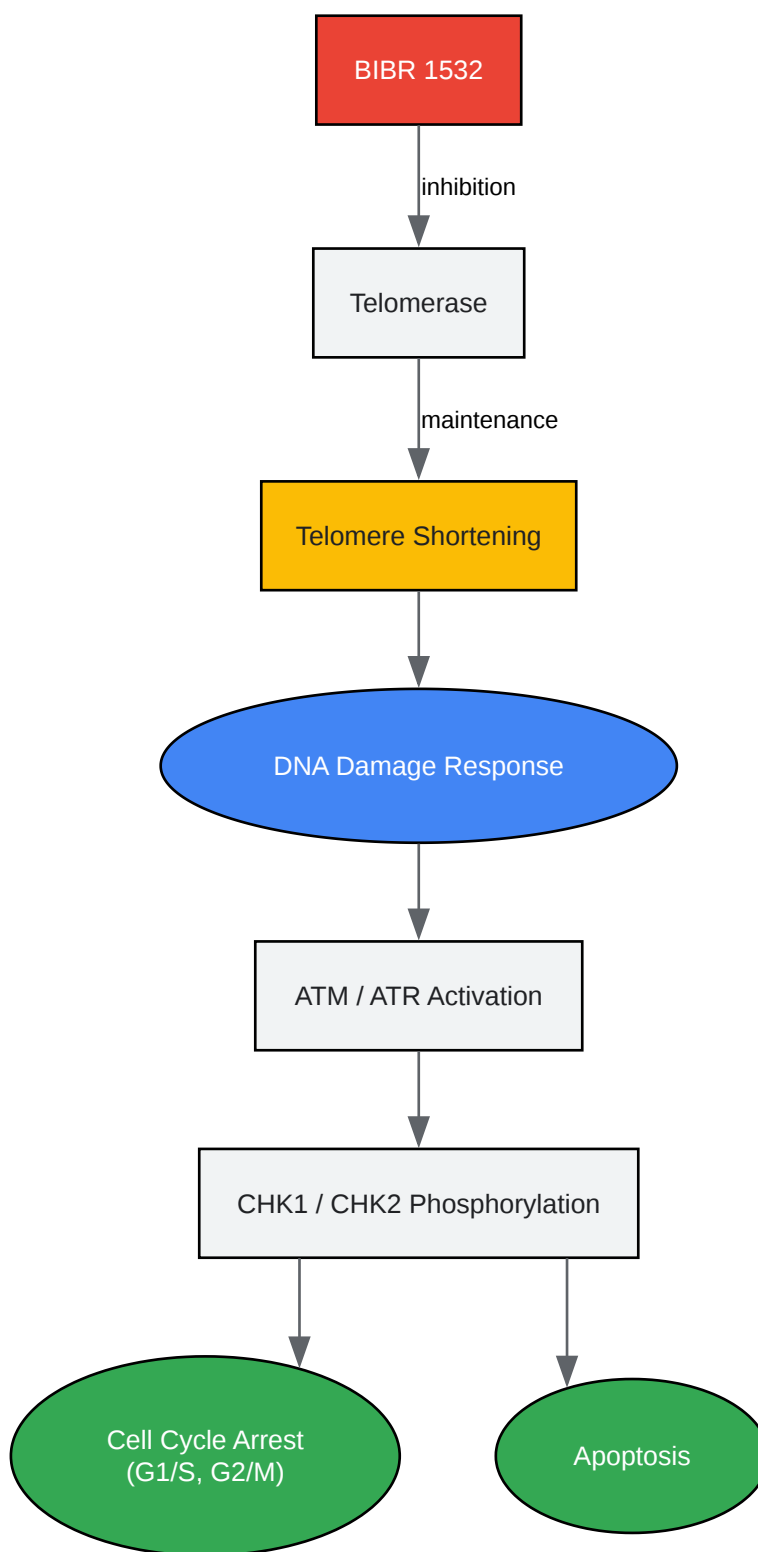
Cell Line	BIBR 1532 Concentration	Duration of Treatment	Effect on Telomere Length	Effect on Cell Proliferation	Reference
NCI-H460	10 μ M	>120 days	Progressive shortening	Inhibition after ~135 population doublings	[7]
MCF-7/WT & MCF-7/MInR	2.5 μ M	Not specified	Shortening	Reduced colony-forming ability	
2102EP	10 μ M	300 population doublings	Diminished from 18.5 kb to 8.9 kb	No alteration in growth kinetics	

Signaling Pathways and Cellular Effects

Inhibition of telomerase by **BIBR 1532** triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest, senescence, and apoptosis in cancer cells.

DNA Damage Response Pathway

Telomere shortening induced by **BIBR 1532** is recognized by the cell as DNA damage, activating the DNA damage response (DDR) pathway. This involves the activation of key kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), and their downstream effectors CHK1 and CHK2.[\[9\]](#) This signaling cascade leads to cell cycle arrest, providing time for DNA repair or, if the damage is irreparable, inducing apoptosis.

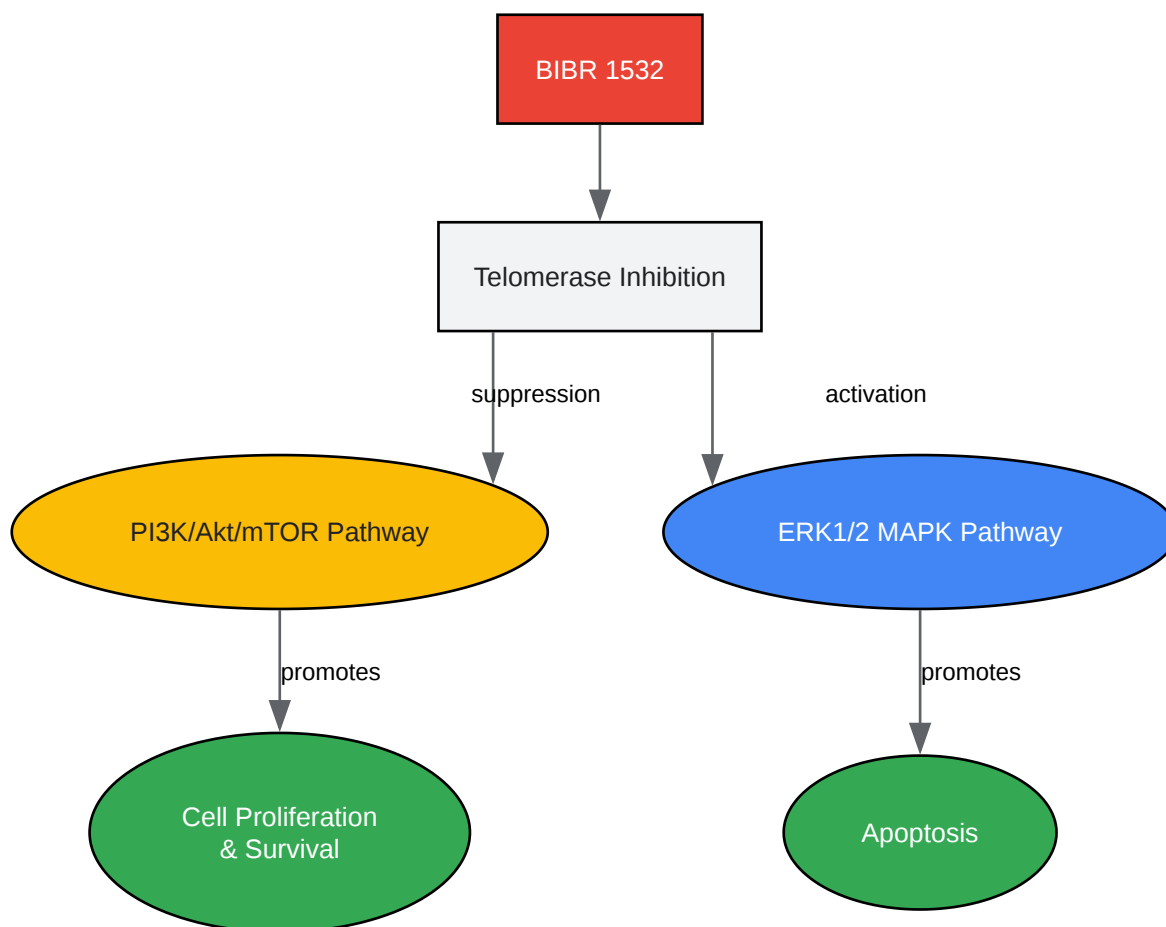


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BIBR 1532-induced DNA damage response pathway.

PI3K/Akt/mTOR and MAPK Signaling Pathways

Recent studies have indicated that **BIBR 1532** can also modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways. In some cancer cell lines, **BIBR 1532** has been shown to suppress the pro-survival PI3K/Akt/mTOR pathway while activating the pro-apoptotic ERK1/2 MAPK pathway.[7]



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Modulation of PI3K/Akt/mTOR and MAPK pathways by **BIBR 1532**.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of **BIBR 1532**.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to detect telomerase activity.

Materials:

- TRAPeze® Telomerase Detection Kit or equivalent reagents
- Cell lysis buffer (e.g., CHAPS lysis buffer)
- Protein quantification assay (e.g., BCA assay)
- PCR thermocycler
- Polyacrylamide gel electrophoresis (PAGE) system
- DNA staining dye (e.g., SYBR Green)
- Gel imaging system

Procedure:

- Cell Lysate Preparation:
 - Harvest cells and wash with ice-cold PBS.
 - Lyse cells in CHAPS lysis buffer on ice for 30 minutes.
 - Centrifuge at 12,000 x g for 20 minutes at 4°C.
 - Collect the supernatant and determine the protein concentration.
- TRAP Reaction:
 - Prepare a master mix containing TRAP buffer, dNTPs, TS primer, and Taq polymerase.
 - Add a standardized amount of protein extract (e.g., 1 µg) to the master mix.
 - Perform the telomerase extension step at 25°C for 30 minutes.

- Amplify the extension products by PCR (e.g., 30 cycles of 94°C for 30s, 59°C for 30s, and 72°C for 1 min).
- Detection of TRAP Products:
 - Resolve the PCR products on a non-denaturing polyacrylamide gel.
 - Stain the gel with a DNA dye and visualize the characteristic 6-bp ladder of telomeric repeats.
 - Quantify band intensities for a semi-quantitative analysis of telomerase activity.



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Experimental workflow for the TRAP assay.

Cell Viability Assays (MTT/WST-1)

These colorimetric assays measure cell metabolic activity as an indicator of cell viability.

Materials:

- 96-well cell culture plates
- **BIBR 1532** stock solution (in DMSO)
- Cell culture medium
- MTT or WST-1 reagent
- Solubilization buffer (for MTT)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Drug Treatment: Treat the cells with a serial dilution of **BIBR 1532** for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
- Reagent Incubation:
 - MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add solubilization buffer to dissolve the formazan crystals.
 - WST-1: Add WST-1 reagent and incubate for 1-4 hours at 37°C.
- Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.



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Workflow for cell viability assays (MTT/WST-1).

Telomere Length Analysis

Telomere length can be assessed by several methods, including Southern blot analysis of terminal restriction fragments (TRF) and quantitative fluorescence in situ hybridization (Q-FISH).

6.3.1. Southern Blot for TRF Analysis

Materials:

- Genomic DNA isolation kit
- Restriction enzymes that do not cut in the telomeric repeats (e.g., HinfI/RsaI)
- Agarose gel electrophoresis system
- Southern blotting apparatus and membranes
- Telomere-specific DNA probe (e.g., (TTAGGG)_n) labeled with a detectable marker
- Hybridization buffer and washes
- Autoradiography film or digital imaging system

Procedure:

- Genomic DNA Digestion: Isolate high-molecular-weight genomic DNA and digest with a cocktail of restriction enzymes.
- Gel Electrophoresis: Separate the digested DNA on a low-concentration agarose gel.
- Southern Blotting: Transfer the DNA from the gel to a nylon or nitrocellulose membrane.
- Hybridization: Hybridize the membrane with a labeled telomere-specific probe.
- Detection: Wash the membrane to remove unbound probe and detect the signal to visualize the TRF smear.
- Analysis: Determine the mean TRF length by comparing the signal distribution to a DNA ladder.

6.3.2. Quantitative Fluorescence In Situ Hybridization (Q-FISH)**Materials:**

- Metaphase chromosome spreads on microscope slides

- Fluorescently labeled telomere-specific peptide nucleic acid (PNA) probe
- Hybridization solution
- Wash buffers
- DAPI counterstain
- Fluorescence microscope with a CCD camera and image analysis software

Procedure:

- Metaphase Spread Preparation: Prepare metaphase spreads from cultured cells.
- Hybridization: Denature the chromosomal DNA and hybridize with the fluorescent PNA probe.
- Washing and Counterstaining: Wash the slides to remove excess probe and counterstain with DAPI.
- Image Acquisition: Capture images of the metaphase spreads using a fluorescence microscope.
- Image Analysis: Use specialized software to quantify the fluorescence intensity of the telomere signals, which is proportional to telomere length.

Conclusion

BIBR 1532 is a well-characterized non-competitive inhibitor of telomerase with demonstrated preclinical efficacy in a variety of cancer models. Its distinct mechanism of action and high selectivity make it a valuable tool for studying the roles of telomerase in cancer biology and a promising lead compound for the development of novel anticancer therapies. This technical guide provides a foundational resource for researchers to design and interpret experiments involving **BIBR 1532**, and for drug development professionals to evaluate its therapeutic potential. Further research, particularly in in vivo models and clinical settings, is warranted to fully elucidate the therapeutic utility of **BIBR 1532**.^[1]

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